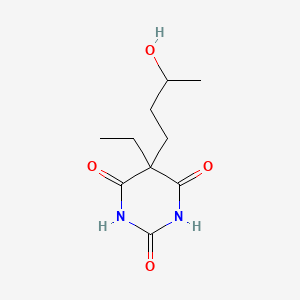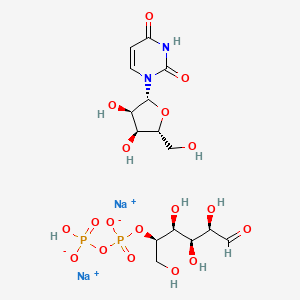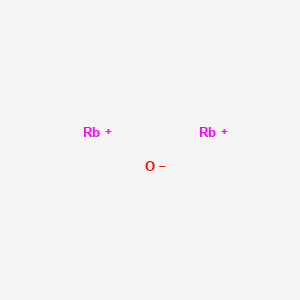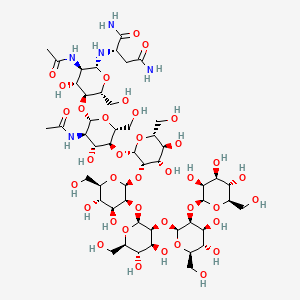
Man-5-Asn N-Glycan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Man-5-Asn N-Glycan is an oligomannose N-linked oligosaccharide with five mannosyl residues. It is a type of glycan found in a wide range of both plant and animal glycoproteins . Glycans are essential components of many biological processes, including protein folding, stability, and cell signaling. This compound plays a crucial role in the structure and function of glycoproteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Man-5-Asn N-Glycan can be achieved through chemo-enzymatic methods. This approach involves the use of glycosyltransferases and glycosidases to assemble the glycan structure. The process typically starts with the preparation of substrates and sugar donors, followed by the enzymatic addition of mannose residues to form the desired glycan structure .
Industrial Production Methods
This compound is often purified from the oligosaccharide pool released from porcine thyroglobulin by hydrazinolysis. This method involves the use of high-performance liquid chromatography (HPLC) and glycosidase digestion to isolate the glycan .
Analyse Des Réactions Chimiques
Types of Reactions
Man-5-Asn N-Glycan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the glycan structure and studying its biological functions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include glycosyltransferases, glycosidases, and various chemical oxidants and reductants. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from the reactions involving this compound include various modified glycan structures. These modifications can alter the glycan’s biological activity and its interactions with other molecules.
Applications De Recherche Scientifique
Man-5-Asn N-Glycan has numerous scientific research applications across various fields:
Chemistry: It is used in the study of glycosylation processes and the development of glycan-based therapeutics.
Biology: this compound is essential for understanding protein folding, stability, and cell signaling pathways.
Industry: The compound is used in the production of glycoproteins and other glycan-based products.
Mécanisme D'action
Man-5-Asn N-Glycan exerts its effects through its interactions with glycosyltransferases and glycosidases. These enzymes modify the glycan structure, which in turn affects the glycoprotein’s folding, stability, and interactions with other molecules. The molecular targets and pathways involved include various glycosylation enzymes and cell signaling pathways .
Comparaison Avec Des Composés Similaires
Man-5-Asn N-Glycan is part of a broader class of N-linked glycans, which include high-mannose, hybrid, and complex glycans. Similar compounds include:
Man-9-Asn N-Glycan: Contains nine mannose residues and is involved in similar biological processes.
Hybrid N-Glycans: Contain both unsubstituted terminal mannose residues and substituted mannose residues with an N-acetylglucosamine linkage.
Complex N-Glycans: Differ from high-mannose and hybrid glycans by having added N-acetylglucosamine residues at both the α-3 and α-6 mannose sites.
This compound is unique due to its specific structure and the number of mannose residues, which confer distinct biological properties and applications.
Propriétés
Formule moléculaire |
C50H85N5O37 |
|---|---|
Poids moléculaire |
1348.2 g/mol |
Nom IUPAC |
(2S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5S,6R)-3-[(2S,3S,4S,5S,6R)-3-[(2S,3S,4S,5S,6R)-3-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]butanediamide |
InChI |
InChI=1S/C50H85N5O37/c1-11(63)53-22-29(71)37(19(9-61)80-44(22)55-13(43(52)79)3-21(51)65)87-45-23(54-12(2)64)30(72)38(20(10-62)86-45)88-47-40(33(75)26(68)15(5-57)82-47)90-49-42(35(77)28(70)17(7-59)84-49)92-50-41(34(76)27(69)18(8-60)85-50)91-48-39(32(74)25(67)16(6-58)83-48)89-46-36(78)31(73)24(66)14(4-56)81-46/h13-20,22-42,44-50,55-62,66-78H,3-10H2,1-2H3,(H2,51,65)(H2,52,79)(H,53,63)(H,54,64)/t13-,14+,15+,16+,17+,18+,19+,20+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,36-,37+,38+,39-,40-,41-,42-,44+,45-,46-,47-,48-,49-,50-/m0/s1 |
Clé InChI |
SWKPZCSTONOQHB-AAMBTCRWSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N[C@@H](CC(=O)N)C(=O)N)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)NC(=O)C)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1NC(CC(=O)N)C(=O)N)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid](/img/structure/B13834121.png)



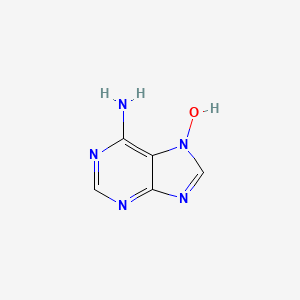
![potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione](/img/structure/B13834147.png)
![(2R)-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B13834150.png)

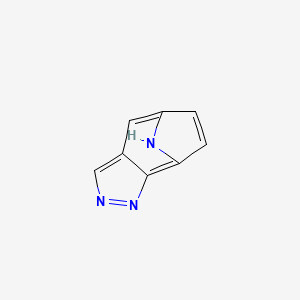
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B13834168.png)

